

Application Notes and Protocols: 1,3,5-Trifluorobenzene in Materials Science

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Compound of Interest

Compound Name: **1,3,5-Trifluorobenzene**

Cat. No.: **B1201519**

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Introduction

1,3,5-Trifluorobenzene (sym-Trifluorobenzene) is a halogenated aromatic hydrocarbon with the chemical formula $C_6H_3F_3$.^{[1][2]} It is a colorless liquid at room temperature, characterized by the symmetric placement of three highly electronegative fluorine atoms on a benzene ring.^{[3][4]} This unique molecular structure imparts a range of desirable properties, including enhanced chemical and thermal stability, making it a valuable building block in materials science.^[5] The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms significantly influence the reactivity and physical properties of the resulting materials.^[4] These characteristics have led to its application in the development of advanced materials such as high-performance polymers, liquid crystals, and functional components for energy storage devices.^{[4][5][6][7]} This document provides detailed application notes and experimental protocols for the use of **1,3,5-trifluorobenzene** in key areas of materials science research.

Application Note 1: Electrolyte Additive for High-Performance Lithium-Ion Batteries

The introduction of **1,3,5-trifluorobenzene** as a functional additive in the electrolyte of lithium-ion batteries has been shown to significantly enhance battery performance and safety. Its primary role is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the surface of the anode.

Mechanism of Action During the initial charging cycles, **1,3,5-trifluorobenzene** is reductively decomposed on the anode surface. This process leads to the formation of a thin, uniform, and lithium fluoride (LiF)-rich SEI layer.[8] A high concentration of LiF in the SEI is known to improve ionic conductivity while providing an effective barrier against detrimental reactions between the electrode and the electrolyte. Furthermore, **1,3,5-trifluorobenzene** exhibits superior thermal stability compared to conventional fluorinated additives, which reduces the risk of hydrogen fluoride (HF) generation that can damage the cathode.[8]

Advantages:

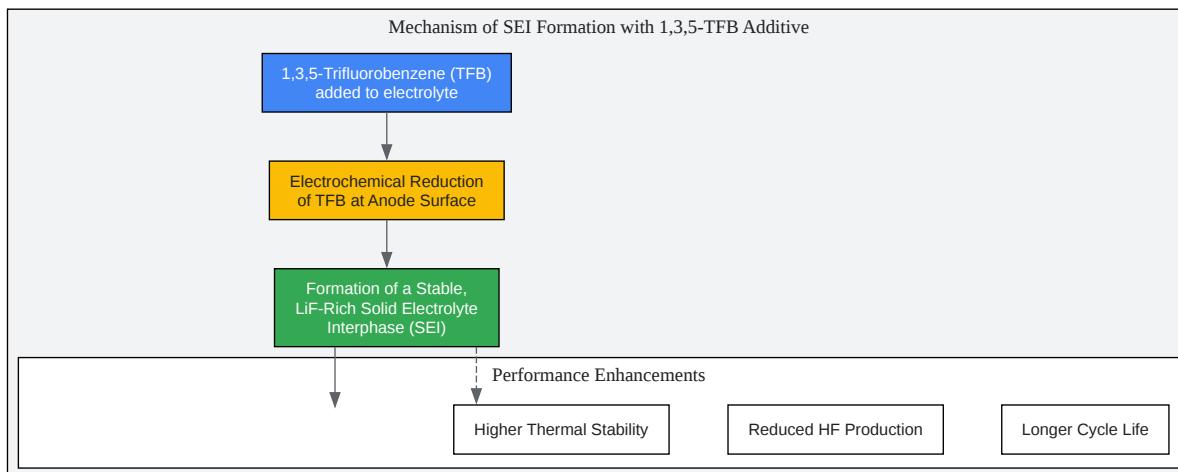
- Formation of a LiF-rich SEI: Enhances ionic conductivity and electrode stability.[8]
- Improved Thermal Stability: Reduces the likelihood of electrolyte degradation and HF formation at elevated temperatures.[8]
- Enhanced Safety and Lifespan: A stable SEI minimizes electrolyte consumption and dendrite formation, leading to a safer battery with a longer cycle life.

Quantitative Data

A summary of the key physical and chemical properties of **1,3,5-Trifluorobenzene** is presented below.

Property	Value	Reference
CAS Number	372-38-3	[3] [5]
Molecular Formula	C ₆ H ₃ F ₃	[1] [2]
Molecular Weight	132.08 g/mol	[2] [5]
Appearance	Colorless to pale yellow liquid	[1] [4] [5]
Melting Point	-5.5 °C	[3]
Boiling Point	75-76 °C	[3]
Density	1.277 g/mL at 25 °C	[3]
Solubility	Insoluble in water; soluble in common organic solvents	[1] [3]

Logical Workflow: Role of **1,3,5-Trifluorobenzene** in Battery Electrolyte



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Caption: Logical workflow of 1,3,5-TFB as a battery electrolyte additive.

Application Note 2: Building Block for Porous Organic Polymers (POPs)

1,3,5-Trifluorobenzene serves as a critical building block for the synthesis of Porous Organic Polymers (POPs), a class of materials characterized by high surface areas, tunable porosity, and exceptional stability. The symmetric and rigid nature of the trifluorobenzene core allows for the construction of well-defined, permanent microporous structures.

Role in Synthesis The fluorine atoms on the benzene ring can be substituted through nucleophilic aromatic substitution reactions, or the hydrogen atoms can be replaced via electrophilic substitution, such as Friedel-Crafts alkylation. This reactivity allows **1,3,5-**

trifluorobenzene to act as a trifunctional node or monomer, cross-linking with other aromatic units to form a robust, three-dimensional network. The incorporation of fluorine into the polymer backbone enhances the material's thermal stability and chemical resistance.

Potential Applications of TFB-based POPs:

- Gas Storage and Separation: The defined pore structure is ideal for capturing and storing gases like CO₂ and CH₄.
- Catalysis: POPs can serve as high-surface-area supports for catalytic nanoparticles or as solid acid catalysts themselves.[\[9\]](#)
- Environmental Remediation: The porous network can adsorb pollutants from water and air.

Experimental Protocol: Synthesis of a TFB-based POP via Friedel-Crafts Reaction

This protocol describes a general method for synthesizing a porous organic polymer using **1,3,5-trifluorobenzene** and a cross-linker like formaldehyde dimethyl acetal (FDA) under Friedel-Crafts conditions.

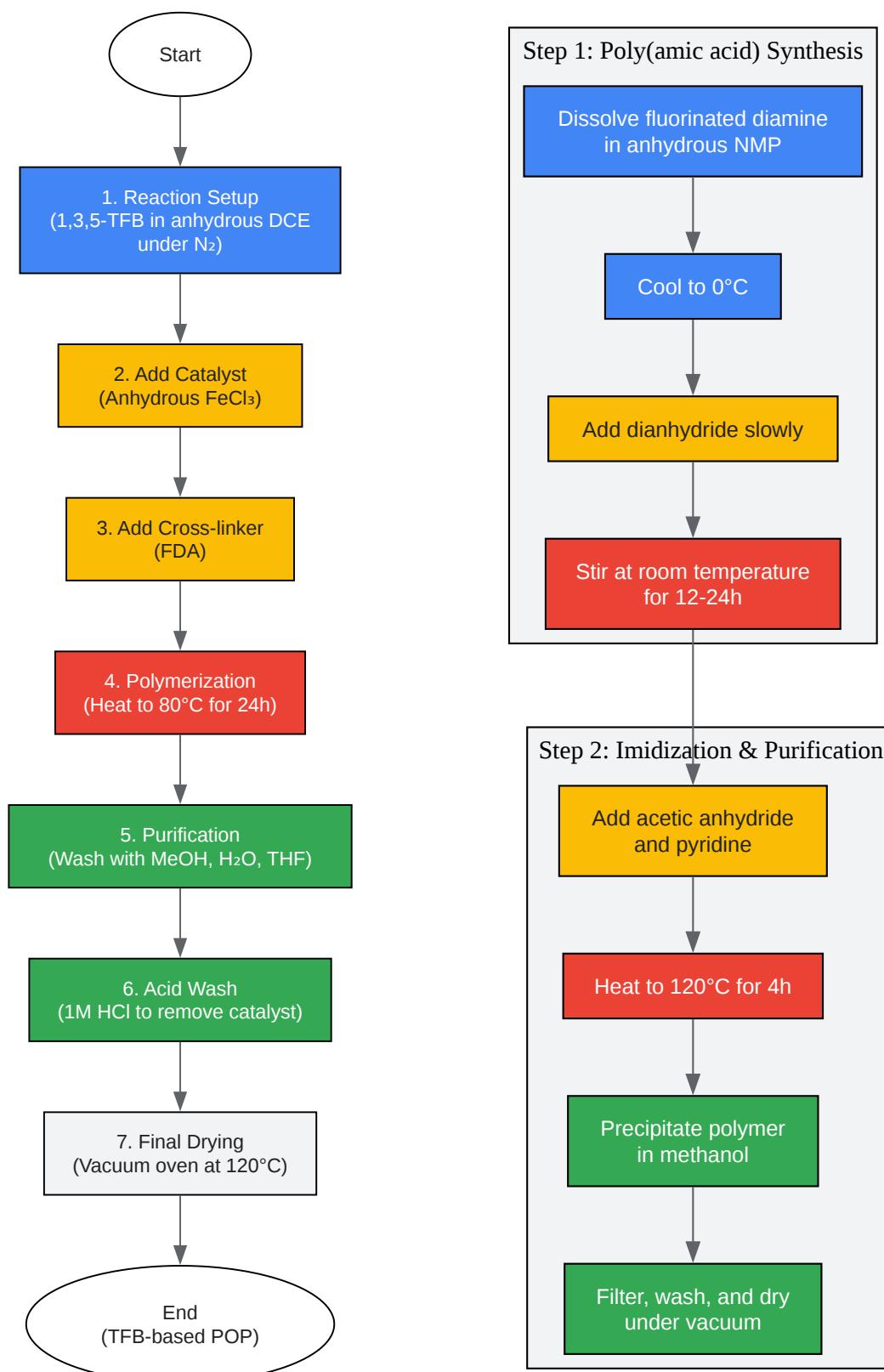
Materials:

- **1,3,5-Trifluorobenzene** (C₆H₃F₃)
- Formaldehyde dimethyl acetal (FDA)
- Anhydrous iron(III) chloride (FeCl₃)
- Anhydrous 1,2-dichloroethane (DCE)
- Methanol
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), concentrated

Procedure:

- Reaction Setup: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve **1,3,5-trifluorobenzene** (e.g., 10 mmol) in anhydrous DCE (100 mL).
- Catalyst Addition: Add anhydrous FeCl_3 (e.g., 30 mmol) to the solution and stir for 15 minutes at room temperature.
- Cross-linker Addition: Add formaldehyde dimethyl acetal (FDA) (e.g., 20 mmol) dropwise to the mixture.
- Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. A solid precipitate will form.
- Work-up and Purification:
 - Cool the mixture to room temperature and filter the solid product.
 - Wash the collected solid sequentially with methanol (3 x 50 mL), water (3 x 50 mL), and THF (3 x 50 mL) to remove the catalyst and unreacted monomers.
 - To ensure complete removal of the catalyst, suspend the polymer in a 1 M HCl solution and stir for 6 hours.
 - Filter the polymer again and wash with deionized water until the filtrate is neutral ($\text{pH} \approx 7$).
- Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to yield the final porous organic polymer.

Experimental Workflow: POP Synthesis

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